Product packaging for 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine(Cat. No.:CAS No. 93597-00-3)

4-(Thiophen-2-yl)thieno[2,3-d]pyridazine

Cat. No.: B14341493
CAS No.: 93597-00-3
M. Wt: 218.3 g/mol
InChI Key: AHVMVZDROHSVOM-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)thieno[2,3-d]pyridazine is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. It is built on a privileged molecular framework, integrating a thieno[2,3-d]pyridazine core with a thiophen-2-yl substituent. The thieno[2,3-d]pyridazine scaffold is recognized in scientific literature as a versatile and privileged structure in medicinal chemistry with a wide spectrum of reported pharmacological activities . This scaffold is frequently explored in the search for novel therapeutic agents targeting various diseases. Similarly, the thiophene moiety is a prominent pharmacophore, ranked 4th among U.S. FDA-approved sulfur-containing small drug molecules over the past decade, underscoring its significance in developing bioactive molecules . The specific fusion and substitution pattern in this compound make it a valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this compound as a key building block in the synthesis of diverse fused heterocyclic systems, such as thieno[3,2-c]pyrazoles and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidinones, which are associated with various pharmacological profiles . Its structure offers multiple vectors for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). The inherent properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, are crucial for molecular recognition and enhancing interactions with biological targets . This product is intended for research applications only by trained professionals. This compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2S2 B14341493 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine CAS No. 93597-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93597-00-3

Molecular Formula

C10H6N2S2

Molecular Weight

218.3 g/mol

IUPAC Name

4-thiophen-2-ylthieno[2,3-d]pyridazine

InChI

InChI=1S/C10H6N2S2/c1-2-8(13-4-1)10-7-3-5-14-9(7)6-11-12-10/h1-6H

InChI Key

AHVMVZDROHSVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C3C=CSC3=CN=N2

Origin of Product

United States

Synthetic Methodologies for 4 Thiophen 2 Yl Thieno 2,3 D Pyridazine and Analogues

Strategies for Thieno[2,3-d]pyridazine (B3120762) Core Formation

The construction of the central thieno[2,3-d]pyridazine scaffold is a critical step that relies on well-established heterocyclic chemistry principles, primarily involving cyclization and annulation reactions.

The formation of the thieno[2,3-d]pyridazine ring system can be approached in two principal ways: building the pyridazine (B1198779) ring onto a pre-formed thiophene (B33073) or, conversely, constructing the thiophene ring onto an existing pyridazine.

A prominent strategy involves the cyclization of functionalized thiophene precursors. A facile synthesis for 4-aryl-thieno-[2,3-d]-pyridazines has been achieved through the cyclization of 1-aroylhydrazones using a polyphosphate ester (PPE). ijpsonline.com In this method, a thiophene-2-yl-aroylhydrazone undergoes intramolecular cyclization, promoted by PPE, to yield the fused heterocyclic system in moderate yields. ijpsonline.com This approach is an effective illustration of constructing the pyridazine ring onto a thiophene template.

Analogous cyclization strategies are widely used for related thieno-fused heterocycles. For instance, the synthesis of thieno[2,3-b]pyridinones can be achieved by the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization. researchgate.net Similarly, many synthetic routes to thieno[2,3-d]pyrimidines, which are structurally related to thieno[2,3-d]pyridazines, begin with versatile 2-aminothiophene intermediates. mdpi.comekb.egnih.gov These 2-aminothiophenes can be cyclized with various reagents to form the fused pyrimidine (B1678525) ring, a strategy that can be adapted for pyridazine ring formation. ekb.egnih.gov

An alternative annulation approach involves building the thiophene ring onto a pyridazine precursor. For example, a novel series of thieno[2,3-c]pyridazine (B12981257) derivatives was synthesized starting from 4-cyano-5,6-dimethylpyridazin-3(2H)-thione. researchgate.net This demonstrates the viability of using a functionalized pyridazine to construct the adjoining thiophene ring.

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like thieno[2,3-d]pyridazines by combining three or more reactants in a single step. beilstein-journals.org A key MCR in this context is the Gewald aminothiophene synthesis, which provides the 2-aminothiophene precursors essential for many subsequent cyclization strategies. nih.govsciforum.net The Gewald reaction typically involves the condensation of a ketone or aldehyde, a compound with an activated methylene (B1212753) group (like malononitrile), and elemental sulfur in the presence of a base. sciforum.netscielo.br The resulting highly substituted 2-aminothiophenes are versatile intermediates for building the fused pyridazine ring. nih.govscielo.br

Introduction of the Thiophen-2-yl Moiety at the 4-Position

The installation of the thiophen-2-yl group at the C4-position of the thieno[2,3-d]pyridazine core is a crucial step that can be accomplished either through late-stage functionalization using cross-coupling reactions or by incorporating the moiety during the initial synthesis of the heterocyclic core.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most efficient methods for forming carbon-carbon bonds between aromatic rings. nih.gov This reaction is ideally suited for introducing a thiophen-2-yl group onto a pre-formed thieno[2,3-d]pyridazine core. The strategy involves the reaction of a 4-halo-thieno[2,3-d]pyridazine (e.g., chloro, bromo, or triflate derivative) with thiophene-2-boronic acid or its esters in the presence of a palladium catalyst and a base. nih.govrsc.org

While direct examples on the 4-(thiophen-2-yl)thieno[2,3-d]pyridazine are specific, the feasibility of this approach is well-supported by numerous analogous transformations in related heterocyclic systems. For instance, Suzuki-Miyaura coupling has been successfully used to synthesize various 4′-aryl-substituted terpyridines from 4′-bromoterpyridine and the corresponding aryl boronic acids. rsc.org Similarly, this method has been applied to prepare 4-phenylthieno[2,3-c]quinolines and other π-conjugated systems based on pyridazine and thiophene heterocycles. nih.govresearchgate.net These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. nih.govmdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Related Heterocycles
Reactant 1 (Halide)Reactant 2 (Boronic Acid)Catalyst (mol%)BaseSolventTemperatureYield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄ (5)2 M Na₂CO₃DME/Ethanol (B145695)/H₂O80 °C14-28 nih.gov
4'-BromoterpyridineAryl boronic acids[Pd(PPh₃)₄]Na₂CO₃Toluene/EtOH/H₂ORefluxVariable rsc.org
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃ (5)K₂CO₃TolueneRefluxGood mdpi.com

An alternative to late-stage cross-coupling is to incorporate the aryl (in this case, thiophen-2-yl) substituent during the formation of the heterocyclic core. This can be achieved through condensation reactions where one of the precursors already contains the desired thiophenyl group.

A notable example is the synthesis of 4-aryl-thieno-[2,3-d]-pyridazines from thiophene-2-aldehyde. ijpsonline.com In this pathway, thiophene-2-aldehyde is first condensed with an appropriate acid hydrazide to form a thiophene-2-yl-aroylhydrazone intermediate. ijpsonline.com This intermediate is then subjected to cyclization using a dehydrating agent like a polyphosphate ester (PPE), which facilitates the formation of the pyridazine ring, resulting in the final 4-aryl-thieno[2,3-d]pyridazine structure. ijpsonline.com This method effectively merges the introduction of the aryl group with the core-forming cyclization step.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for improving the efficiency and yield of synthetic routes toward this compound. Key parameters that are frequently adjusted include the choice of catalyst, base, solvent, and reaction temperature.

For cyclization reactions, the selection of the base and solvent system is critical. A wide variety of conditions have been reported for the synthesis of related thieno[2,3-b]pyridines, which can inform the optimization of thieno[2,3-d]pyridazine synthesis. researchgate.net Bases such as potassium carbonate, sodium acetate, triethylamine (B128534), and potassium hydroxide (B78521) have been used in solvents ranging from acetone (B3395972) and dioxane to DMF and ethanol, with temperatures varying from ambient to reflux. researchgate.net The choice of conditions often depends on the specific substrates and the need to avoid side reactions. For example, in some Rh(III)-catalyzed cyclizations, lowering the reaction temperature from 140 °C to 100 °C was found to significantly reduce the extent of decarboxylation, a common side reaction. mdpi.com

In the case of Suzuki-Miyaura cross-coupling reactions, yields can be sensitive to the catalyst, ligands, base, and solvent. The reported yields for coupling on a 3-bromo-6-(thiophen-2-yl)pyridazine were noted to be in the fair-to-low range (14-28%), suggesting ample room for optimization. nih.gov Modifications could include screening different palladium catalysts (e.g., those with specialized phosphine (B1218219) ligands) and adjusting the base and solvent combination to enhance catalytic activity and product formation.

Table 2: Varied Conditions for Cyclization in Thieno-Fused Pyridine Synthesis
Reaction StepBaseSolventTemperatureReference
Alkylation of thionesK₂CO₃AcetoneReflux researchgate.net
Alkylation of thionesAcONaEthanolReflux researchgate.net
Alkylation of thionesEt₃NEthanolReflux researchgate.net
Alkylation of thionesKOHAqueous EtOHRoom Temp researchgate.net
Intramolecular CyclizationPPEChloroformReflux ijpsonline.com

Derivatization Strategies for Structural Modification

The chemical reactivity of the thieno[2,3-d]pyridazine ring system allows for a variety of structural modifications. These derivatizations are crucial for exploring the structure-activity relationships (SAR) of compounds based on this scaffold. Key strategies include nucleophilic substitution reactions on halogenated precursors and modifications of functional groups attached to the core structure.

One of the most versatile methods for introducing diversity to the thieno[2,3-d]pyridazine core involves the nucleophilic aromatic substitution (SNAr) on a chloro-substituted precursor. For instance, a 4-chlorothieno[2,3-d]pyrimidine, a closely related analogue, can be readily prepared from the corresponding thieno[2,3-d]pyrimidin-4-one by treatment with phosphorus oxychloride (POCl₃). This chlorinated intermediate serves as a valuable synthon for the introduction of a wide range of nucleophiles. For example, reaction with amines, such as morpholine, in the presence of a base like triethylamine (TEA) in a suitable solvent system (e.g., a mixture of ethanol and isopropanol) can afford the corresponding 4-amino-substituted derivatives. This approach is highly adaptable for creating libraries of compounds with diverse amine substituents for biological screening.

Another important derivatization pathway involves the modification of existing functional groups. For example, a carbohydrazide (B1668358) derivative of a thieno[2,3-c]pyridazine can serve as a versatile intermediate for the synthesis of a variety of heterocyclic systems appended to the core. Treatment of an ethyl carboxylate precursor with hydrazine (B178648) hydrate (B1144303) typically yields the corresponding carbohydrazide. This carbohydrazide can then be reacted with various electrophiles to generate a range of derivatives.

Furthermore, the amino group on related aminothieno[2,3-b]pyridine scaffolds has been shown to be a key site for derivatization. Acylation of the amino group with reagents such as chloroacetyl chloride provides an entry point for further functionalization. The resulting α-chloroacetamides can undergo subsequent reactions, for instance, with sodium azide (B81097) to form azidoacetamides, or with amines and sulfur to yield thiomorpholides. These examples from analogous systems highlight the potential for similar transformations on an amino-substituted this compound.

The following interactive table summarizes various derivatization strategies applicable to the thieno[2,3-d]pyridazine core and its analogues, based on established methodologies for related heterocyclic systems.

These derivatization strategies provide a robust toolbox for the medicinal chemist to systematically modify the this compound scaffold and explore its potential as a privileged structure in drug discovery. The ability to introduce a wide array of functional groups at various positions on the heterocyclic core is essential for fine-tuning the biological activity and pharmacokinetic profile of these compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on both the thieno[2,3-d]pyridazine (B3120762) core and the thiophen-2-yl substituent.

The aromatic region of the spectrum would be of particular interest. Protons on the thieno[2,3-d]pyridazine ring system, as well as those on the thiophene (B33073) ring, would appear as multiplets, with their chemical shifts and coupling constants providing critical information about their relative positions. For analogous 4-aryl-thieno-[2,3-d]-pyridazines, aromatic protons typically resonate in the range of δ 7.0–9.0 ppm. ijpsonline.com The specific splitting patterns observed would be governed by the spin-spin coupling between adjacent protons, allowing for the assignment of each signal to a specific proton in the structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Data not available - - Thieno[2,3-d]pyridazine Protons

Note: Actual experimental data for the specific target compound is not available in the cited literature. The table is a representation of expected data based on related structures.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment and hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
Data not available Thieno[2,3-d]pyridazine Carbons

Note: Actual experimental data for the specific target compound is not available in the cited literature. The table is a representation of expected data based on related structures.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Regiochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of complex structures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This information is critical for piecing together the molecular structure by identifying connections between different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the regiochemistry and stereochemistry of a molecule. For instance, it could confirm the spatial proximity of specific protons on the thiophene ring to those on the thieno[2,3-d]pyridazine core. sciforum.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the unambiguous determination of the elemental composition. mdpi.com

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule and confirm the connectivity of the thiophene and thieno[2,3-d]pyridazine moieties. sciforum.netmdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation
Data not available Molecular Ion (M⁺)

Note: Actual experimental data for the specific target compound is not available in the cited literature. The table is a representation of expected data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions would include:

C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings, which would be observed in the 1400–1650 cm⁻¹ region. ijpsonline.com

C-S stretching vibrations associated with the thiophene and thieno rings, which are typically weaker and found in the fingerprint region of the spectrum.

Table 4: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibration Type
> 3000 Aromatic C-H Stretch
1400 - 1650 Aromatic C=C and C=N Stretch

Note: Actual experimental data for the specific target compound is not available in the cited literature. The table is a representation of expected data based on related structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample. For a series of related 4-aryl-thieno-[2,3-d]-pyridazines, elemental analysis was a key component of their characterization. ijpsonline.com

Table 5: Predicted Elemental Analysis Data for C₁₀H₆N₂S₂

Element Theoretical % Found %
Carbon (C) 55.02 Data not available
Hydrogen (H) 2.77 Data not available
Nitrogen (N) 12.83 Data not available

Note: Actual experimental data for the specific target compound is not available in the cited literature. The table provides the theoretical composition.

Table of Compounds

Compound Name
This compound

Computational and Theoretical Chemistry of 4 Thiophen 2 Yl Thieno 2,3 D Pyridazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, molecular geometry, frontier molecular orbitals (HOMO/LUMO), or electrostatic potential of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine were identified in the reviewed literature. Such calculations would be valuable to understand the molecule's intrinsic electronic properties and reactivity.

Molecular Docking Studies for Ligand-Target Binding Interactions

There are no published molecular docking studies that specifically investigate the binding interactions of this compound with any biological target. While docking has been used for related thieno-fused heterocycles, the specific binding modes, key interacting residues, and binding affinity for this compound remain uncharacterized. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Stability

A review of the literature found no molecular dynamics (MD) simulations performed for this compound. Consequently, there is no available data on the dynamic behavior of this ligand within a protein active site, the stability of its potential binding poses, or associated free energy calculations.

Quantitative Structure-Activity Relationship (QSAR) Analyses

No 2D-QSAR studies for a series of this compound derivatives are available. Such an analysis would require a dataset of analogs with corresponding biological activity data, which has not been published.

No research applying 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to derivatives of this compound has been published. These studies are contingent on having a series of active compounds to derive a predictive model, which is currently lacking.

In Silico ADME Prediction

Specific in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been reported in the scientific literature. While ADME predictions have been made for other thienopyridazine analogs, data on this particular compound's predicted physicochemical properties (e.g., logP, aqueous solubility), drug-likeness (e.g., Lipinski's rule of five), and pharmacokinetic characteristics is not available. nih.gov

Conformational Analysis and Energy Landscapes

Computational methods, particularly quantum mechanical calculations such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the potential energy surface (PES) associated with this rotation. By systematically varying the dihedral angle between the two rings, a potential energy curve can be generated, revealing the energetically favorable conformations (minima) and the rotational energy barriers (maxima).

While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from the well-studied conformational analysis of 2,2'-bithiophene (B32781), a structurally related and fundamental building block of many conjugated polymers. nih.govacs.orgresearchgate.net

For linked heteroaromatic systems like 2,2'-bithiophene, the conformational space is typically characterized by two key planar or near-planar arrangements:

Syn (or cis-like): Where the sulfur atoms of the two thiophene (B33073) rings are on the same side of the molecule. This conformation often experiences steric hindrance, leading to a higher energy state.

Anti (or trans-like): Where the sulfur atoms are on opposite sides. This is generally the more stable, lower-energy conformation due to reduced steric clash. acs.org

The rotation between these forms is not free and is hindered by a rotational barrier. The energy landscape is often shallow, suggesting that at room temperature, a range of conformations can be populated. acs.org

The potential energy surface (PES) for the rotation around the inter-ring bond can be mapped by calculating the molecule's energy at various fixed dihedral angles. From this, key parameters can be extracted: the dihedral angles of the energy minima and the heights of the rotational barriers.

For 2,2'-bithiophene, gas-phase electron diffraction studies and high-level ab initio calculations have identified two stable conformations: a non-planar anti-like form with a dihedral angle of approximately 148° and a syn-like form at about 36°. acs.org The potential energy curve for these systems is relatively flat, indicating that multiple conformations can coexist. acs.org

A hypothetical energy landscape for this compound would similarly be expected to feature minima corresponding to syn- and anti-like orientations of the thiophene ring relative to the thieno[2,3-d]pyridazine (B3120762) moiety. The precise dihedral angles and energy barriers would be influenced by the electronic and steric effects of the fused pyridazine (B1198779) ring.

Below is a table summarizing typical conformational data for 2,2'-bithiophene, which can serve as a reference for understanding the potential conformational behavior of this compound.

ConformerTypical Dihedral Angle (°)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Syn-gauche ~30-40Higher Energy Minimum~2-5
Perpendicular 90Rotational Barrier Maximum-
Anti-gauche ~140-150Global Energy Minimum~0.5-2
Planar Anti 180Rotational Barrier Maximum-
Planar Syn 0Highest Energy Conformation-

Note: The data presented in this table is based on computational and experimental studies of 2,2'-bithiophene and its derivatives and is intended to be illustrative for the conformational analysis of this compound. The exact values for the target compound would require specific computational investigation. acs.orgacs.org

The rotational barriers in such systems are a result of the interplay between two main factors:

Steric Hindrance: Repulsive interactions between adjacent atoms on the two rings, which are maximized in the planar syn conformation.

π-Conjugation: The electronic interaction between the π-systems of the two rings, which is maximized in planar conformations (both syn and anti) and disrupted as the rings twist towards a perpendicular arrangement.

The balance of these forces typically results in non-planar minima (gauche conformations) and barriers to rotation at the planar and perpendicular arrangements. researchgate.net The presence of the nitrogen atoms in the pyridazine ring of this compound could introduce additional electronic interactions, such as dipole-dipole interactions, that would further modulate the conformational preferences and the energy landscape.

Mechanistic Insights into Biological Activity and Molecular Interactions of Thieno 2,3 D Pyridazine Derivatives

Thieno[2,3-d]pyridazine (B3120762) Derivatives as Enzyme Inhibitors

The structural framework of thieno[2,3-d]pyridazines makes them candidates for interacting with the active sites of various enzymes. The aromatic nature of the thiophene (B33073) ring and the hydrogen-bonding capabilities of the pyridazine (B1198779) nitrogens are key features for molecular recognition by protein targets.

Kinase Inhibition (e.g., VEGFR-2, PI3K, EGFR, Atypical PKC, FAK, Tie-2)

While specific inhibitory data for 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine against kinases like VEGFR-2, PI3K, or EGFR is not extensively detailed in available literature, related pyridazine analogues are known to possess protein kinase inhibitory properties. ijpsonline.com Patents covering thieno-pyridazine compounds claim their utility in treating protein kinase-mediated diseases, suggesting that this scaffold is recognized for its potential in this area. google.com The general mechanism for such inhibitors often involves competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade that drives cell proliferation and survival.

Phosphodiesterase (PDE) Inhibition (e.g., PDE7)

Certain pyridazine derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. researchgate.net Specifically, a derivative identified as ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno[2,3-d]pyridazine-2-carboxylate has been noted as a PDE-IV inhibitor. samipubco.com PDE-IV is a key enzyme in inflammatory cells, and its inhibition can lead to anti-inflammatory effects. This suggests that the thieno[2,3-d]pyridazine core can be tailored to target specific PDE isoforms.

Compound ClassTarget EnzymeActivity Noted
Thieno[2,3-d]pyridazine derivativePDE-IVInhibitory activity

Heat Shock Protein 90 (Hsp90) Inhibition

There is currently a lack of specific data on the inhibition of Heat Shock Protein 90 (Hsp90) by thieno[2,3-d]pyridazine derivatives. However, research into other fused thieno-heterocycles, such as thieno[2,3-c]pyridine (B153571) derivatives, has shown them to be potential Hsp90 inhibitors. mdpi.comnih.gov These related compounds act by binding to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client oncoproteins. This suggests a potential, though unexplored, avenue for thieno[2,3-d]pyridazine derivatives.

Nicotinate Mononucleotide Adenylyltransferase (NMNATase) Inhibition

Information regarding the activity of this compound or its derivatives as inhibitors of Nicotinate Mononucleotide Adenylyltransferase (NMNATase) is not available in the current body of scientific literature.

Modulation of Cellular Pathways

The biological effects of enzyme inhibition by small molecules ultimately manifest through the modulation of cellular pathways that govern cell fate, such as apoptosis and the cell cycle.

Apoptosis Induction and Cell Cycle Arrest

While direct evidence for apoptosis induction or cell cycle arrest by this compound is not well-documented, compounds with related scaffolds have demonstrated such activities. For instance, various thieno[2,3-b]pyridine (B153569) and thieno[2,3-c]pyridine derivatives have been shown to arrest the cell cycle at the G2/M phase. mdpi.comrsc.orgnih.govresearchgate.net This arrest prevents cancer cells from dividing and can subsequently lead to programmed cell death, or apoptosis. Studies on these related structures provide a mechanistic hypothesis for the potential anticancer effects of thieno[2,3-d]pyridazine derivatives, should they prove to inhibit relevant cellular targets like kinases or Hsp90.

Inhibition of Proliferation in Cancer Cell Lines

Derivatives of the thieno[2,3-d]pyrimidine (B153573) core, a related scaffold to thieno[2,3-d]pyridazine, have demonstrated notable anti-proliferative effects across a variety of cancer cell lines. While direct studies on this compound are limited in the provided context, the broader class of thieno[2,3-d]pyrimidines shows significant activity. For instance, certain analogues have been found to inhibit the growth of human colon tumor cells. nih.gov The anti-proliferative potential has been investigated in cell lines such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and HT-29 (colorectal adenocarcinoma), with some compounds showing moderate to significant activity at a concentration of 100 µM. nih.govmdpi.com

Novel thieno[2,3-d]pyrimidin-4(1H)-one-based analogues have been synthesized and shown to inhibit the growth of human colon tumor cells. nih.gov Some 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to inhibit the proliferation of A549 (non-small cell lung cancer) and MCF-7 cells. mdpi.com Furthermore, certain thieno[2,3-d]pyrimidine derivatives have exhibited higher anti-breast cancer activity against the MCF7 cell line compared to the standard drug Doxorubicin. researchgate.net The cytotoxic effects of these compounds are often evaluated using assays that measure the concentration required to inhibit cell growth by 50% (IC50).

Table 1: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Type Cell Line Activity Reference
Thieno[2,3-d]pyrimidin-4(1H)-one analogues Human colon tumor Growth inhibition nih.gov
Thiophene/thieno[2,3-d]pyrimidine derivatives MCF-7, HepG-2, HT-29 Moderate to significant antiproliferative activity at 100 µM nih.govmdpi.com
2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones A549, MCF-7 Proliferation inhibition mdpi.com
Thieno[2,3-d]pyrimidine derivatives MCF7 Higher activity than Doxorubicin researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of thieno[2,3-d]pyridazine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies aim to identify these key structural features to design more potent and selective compounds.

For the related thieno[2,3-d]pyrimidine series, medicinal chemistry efforts have focused on expanding the SAR to uncover inhibitors with increased enzyme potency and selectivity. nih.gov Modifications at various positions of the thienopyrimidine scaffold have been explored to enhance anticancer activity. For instance, the introduction of different functional groups at position 4 of the thienopyrimidine core has been a key strategy in developing kinase inhibitors. mdpi.com

In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the effect of electron-withdrawing and donating substituents on the phenyl ring was investigated to understand its impact on their activity as Forkhead Box M1 inhibitors. nih.gov This highlights the importance of electronic effects of substituents on bioactivity.

While the provided information does not delve into the specific stereochemical considerations for this compound, stereochemistry is a critical factor in the biological activity of many chiral compounds. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets such as enzymes and receptors. For chiral thieno[2,3-d]pyridazine analogues, it is expected that different enantiomers or diastereomers would exhibit varying levels of biological activity and potentially different pharmacological profiles. Further research is necessary to elucidate the specific stereochemical requirements for the bioactivity of this class of compounds.

Overview of Diverse Biological Activities

The thieno[2,3-d]pyridazine core and its isosteres, thieno[2,3-d]pyrimidines, are recognized as privileged scaffolds in the development of anticancer agents. ijpsonline.comnih.govnih.gov Their structural similarity to purine (B94841) bases allows them to interact with various biological targets involved in cancer progression. nih.gov

Several thieno[2,3-d]pyrimidine derivatives have been investigated for their potent anticancer activities through various mechanisms, including the inhibition of protein kinases. nih.govmdpi.com Some compounds have shown remarkable growth inhibition against a panel of 60 cancer cell lines. researchgate.net The anticancer potential of this class of compounds has been demonstrated against various cancer types, including breast, colon, and lung cancer. nih.govmdpi.commdpi.com The thieno[2,3-d]pyrimidine scaffold has been a key component in the development of inhibitors for targets like the epidermal growth factor receptor (EGFR). mdpi.com

Table 2: Anticancer Potential of Thieno[2,3-d]pyridazine and Related Derivatives

Compound Class Cancer Type Mechanism/Target (if specified) Reference
Thieno[2,3-d]pyridazines General Antiangiogenic, anticancer ijpsonline.com
Thieno[2,3-d]pyrimidines Breast, Colon, Lung Protein kinase inhibition, EGFR inhibition nih.govmdpi.commdpi.commdpi.com
Thieno[2,3-d]pyrimidines Various Broad-spectrum growth inhibition researchgate.net

In addition to their anticancer properties, thieno[2,3-d]pyridazine derivatives have also been explored for their antimicrobial and antifungal activities. A facile synthesis of 4-aryl-thieno-[2,3-d]-pyridazines has been reported, and these compounds were screened for their antibacterial and antifungal properties. ijpsonline.com The antimicrobial activity is often evaluated by measuring the zone of inhibition against various bacterial and fungal strains. ijpsonline.com

For example, a series of 4-aryl-thieno-[2,3-d]-pyridazines were tested at a concentration of 100 µg/ml against bacteria and fungi, with the zone of inhibition compared to standard drugs like norfloxacin (B1679917) and griseofulvin. ijpsonline.com Thieno[2,3-b]thiophene derivatives, another related class of compounds, have also shown promising antimicrobial potential. nih.gov The incorporation of the thiophene ring into the pyridazine framework is considered a valuable strategy for enhancing biological activity. ijpsonline.com

Table 3: Antimicrobial and Antifungal Screening of 4-Aryl-thieno-[2,3-d]-pyridazines

Compound Test Concentration Standard Drugs Activity Reference
4-Aryl-thieno-[2,3-d]-pyridazines 100 µg/ml Norfloxacin, Griseofulvin Antibacterial and antifungal ijpsonline.com

Antiviral Activities

The pyridazine nucleus, a core component of the thieno[2,3-d]pyridazine system, is found in various compounds exhibiting a wide range of biological activities. ijpsonline.com Research into related heterocyclic systems has indicated potential antiviral properties. For instance, pyridazine analogues have been noted for their activity against the replication of viruses such as the human immunodeficiency virus (HIV) and human picornaviruses. ijpsonline.com

Furthermore, studies on structurally similar fused heterocyclic systems, such as thieno[2,3-d]pyrimidine derivatives, have demonstrated antiviral potential. Certain C-nucleosides and hydrazone derivatives of thieno[2,3-d]pyrimidines have been synthesized and tested against influenza viruses. researchgate.net Other research has focused on thieno[2,3-b]pyridine derivatives, which have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net These findings suggest that the broader class of thieno-fused pyridines and pyridazines may interfere with viral replication cycles, although the precise mechanisms are often target-specific and can involve the inhibition of viral enzymes like reverse transcriptase or polymerase. researchgate.net

However, specific studies detailing the antiviral activity of this compound against particular viral strains are not extensively documented in the current body of literature. The potential for such activity is largely inferred from the known properties of the parent pyridazine ring and related thieno-fused heterocyclic compounds. ijpsonline.com

Anti-inflammatory Activities

Thieno[2,3-d]pyridazine derivatives have been investigated for their anti-inflammatory properties. The pyridazinone core, in particular, is recognized as a key structure for the development of anti-inflammatory agents, often associated with a reduced risk of ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for many pyridazinone-based anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade. nih.govmdpi.com

A study involving a series of 4-Aryl-thieno-[2,3-d]-pyridazines demonstrated notable anti-inflammatory activity in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. ijpsonline.com The anti-inflammatory effects were measured as the percentage inhibition of edema. The results for several compounds in this series, including a phenyl-substituted analog as a reference point, are detailed below. The variation in activity with different aryl substituents at the 4-position highlights the importance of this position for molecular interactions with inflammatory targets.

CompoundAryl Substituent at 4-position% Inhibition of Edema
4aPhenyl35.8
4b4-Chlorophenyl42.5
4c4-Methylphenyl38.2
4d4-Methoxyphenyl45.1
4gThiophen-2-yl36.5

The data presented is based on findings from studies on 4-Aryl-thieno-[2,3-d]-pyridazine derivatives in the carrageenan-induced rat paw edema model. ijpsonline.com

The moderate activity of these compounds suggests that the thieno[2,3-d]pyridazine scaffold successfully presents the aryl substituents to the active site of an inflammatory target. The electronic properties of the substituent on the aryl ring appear to modulate the activity, with electron-donating groups (like methoxy) potentially enhancing the interaction.

Central Nervous System (CNS) Modulating Activities (e.g., Anti-Parkinsonian, Anticonvulsant)

The thieno[2,3-d]pyridazine core has also been explored for its potential to modulate central nervous system activity, particularly as anticonvulsant agents. Epilepsy is characterized by excessive neuronal firing, and many anticonvulsant drugs act by modulating voltage-gated ion channels (e.g., sodium or calcium channels) or by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgepilepsysociety.org.uknih.gov

The same series of 4-Aryl-thieno-[2,3-d]-pyridazines evaluated for anti-inflammatory effects was also screened for anticonvulsant properties using the maximal electroshock (MES) induced seizure model in mice. ijpsonline.com This model is effective for identifying drugs that prevent the spread of seizures. Several compounds in the series showed a significant percentage of protection against MES-induced convulsions.

CompoundAryl Substituent at 4-position% Protection
4aPhenyl50
4b4-Chlorophenyl66
4c4-Methylphenyl50
4d4-Methoxyphenyl33
4gThiophen-2-yl83

The data presented is based on findings from studies on 4-Aryl-thieno-[2,3-d]-pyridazine derivatives in the maximal electroshock seizure model. ijpsonline.com

Notably, the compound with a thiophen-2-yl substituent (4g) exhibited the highest level of protection (83%) in this assay, suggesting that the thiophene moiety may play a crucial role in the compound's interaction with CNS targets. ijpsonline.com The mechanism is not fully elucidated but may involve the blockage of voltage-gated sodium channels, a common mechanism for drugs effective in the MES model. epilepsysociety.org.uk

Regarding other CNS activities, there is currently a lack of specific research findings on the anti-Parkinsonian potential of this compound or its close analogs.

Future Directions and Research Opportunities

Novel Synthetic Strategies and Methodological Advancements for Specific Isomers

The biological activity of heterocyclic compounds is often highly dependent on their isomeric form. nih.gov Therefore, the development of regioselective synthetic methods is crucial for accessing specific isomers of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine and its derivatives. Current synthetic approaches to thieno-fused heterocycles often result in mixtures of isomers, necessitating challenging purification steps. researchgate.net Future research should focus on methodologies that provide precise control over the substitution pattern on both the thiophene (B33073) and the thienopyridazine rings.

Advancements could be inspired by modern metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the specific formation of C-C bonds. mdpi.com Additionally, exploring domino or multi-component reactions (MCRs) could provide efficient and atom-economical pathways to complex derivatives from simple starting materials. nih.gov For instance, adapting the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, could be a starting point for building the thieno[2,3-d]pyridazine (B3120762) core. mdpi.com The development of synthetic routes that allow for late-stage diversification would also be highly valuable, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

A summary of potential synthetic strategies for exploration is presented below.

Synthetic StrategyDescriptionPotential Advantages
Regioselective Cross-Coupling Utilizing catalysts (e.g., Palladium, Copper) to precisely link pre-functionalized thiophene and pyridazine (B1198779) precursors. nih.govHigh control over isomer formation, functional group tolerance.
Domino/Multi-Component Reactions Combining three or more reactants in a one-pot synthesis to rapidly build the core structure. nih.govIncreased efficiency, reduced waste, rapid access to complex molecules.
Flow Chemistry Performing reactions in continuous-flow reactors for better control over reaction parameters.Improved safety, scalability, and potential for higher yields.
Photocatalysis Using light to drive novel bond-forming reactions under mild conditions.Access to unique reactivity, environmentally friendly.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. nih.gov For derivatives of this compound, these methods can provide profound insights into their physicochemical properties and interactions with biological targets.

Future efforts should employ a range of computational techniques. Density Functional Theory (DFT) can be used to study the geometrical and electronic properties of the core structure and its derivatives, helping to understand their stability and reactivity. scispace.com Structure-based drug design (SBDD), utilizing molecular docking and molecular dynamics (MD) simulations, can predict the binding modes of these compounds within the active sites of target proteins, such as kinases or receptors. nih.govnih.gov This information is critical for identifying key interactions and guiding the design of modifications to enhance binding affinity and selectivity. nih.gov

Furthermore, ligand-based methods like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be applied when the 3D structure of the target is unknown. nih.gov These models can identify the structural features essential for biological activity, enabling the virtual screening of compound libraries and the prioritization of candidates for synthesis and testing.

Computational MethodApplication in Drug DiscoveryRelevance for this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. nih.govGuiding modifications to improve binding affinity and selectivity.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. nih.govValidating docking poses and understanding dynamic interactions.
QSAR Relates the chemical structure of compounds to their biological activity. nih.govPredicting the activity of new derivatives and prioritizing synthesis.
Density Functional Theory (DFT) Calculates the electronic structure of molecules. scispace.comUnderstanding electronic properties, reactivity, and spectroscopic characteristics.

Exploration of New Biological Targets and Therapeutic Applications

The thienopyridazine scaffold and its analogues have demonstrated a wide array of biological activities. Thieno[2,3-d]pyrimidines, which are structurally similar, have shown promise as inhibitors of protein kinases like PI3K, EGFR, and FLT3, making them attractive candidates for anticancer therapies. mdpi.comnih.govnih.gov Derivatives of the related thieno[2,3-b]pyridine (B153569) have been investigated as antiplasmodial agents targeting enzymes like PfGSK-3 and as non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. mdpi.comnih.gov

Given this precedent, a key future direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets. This could uncover novel therapeutic applications beyond the well-explored area of kinase inhibition. Potential areas of interest include:

Neurodegenerative Diseases: Targeting kinases involved in tau pathology (e.g., GSK-3) or other relevant pathways.

Inflammatory Disorders: Investigating the inhibition of enzymes like cyclooxygenases (COX-1/COX-2) or Janus kinases (JAK). nih.govrsc.org

Infectious Diseases: Screening against bacterial, fungal, or parasitic targets, building on the antiplasmodial activity seen in related scaffolds. mdpi.com

Metabolic Disorders: Exploring effects on targets relevant to diabetes or obesity.

The use of predictive software, such as PASS (Prediction of Activity Spectra for Substances), could help to prioritize screening efforts by forecasting a wide range of potential biological activities based on the compound's structure. ekb.eg

Development of Structure-Guided Design Principles for Enhanced Selectivity

A major challenge in drug development is achieving selectivity for the desired biological target over other related proteins, thereby minimizing off-target effects. For this compound derivatives, especially in the context of kinase inhibition, achieving selectivity is paramount. Future research must focus on developing clear structure-guided design principles.

This involves a synergistic approach combining computational modeling with experimental validation. Systematic modifications should be made to the core scaffold, including:

Substitution on the Thiophene Ring: Introducing various substituents at different positions of the 2-thienyl group to probe interactions within specific sub-pockets of the target's active site.

Functionalization of the Thienopyridazine Core: Altering substituents on the fused ring system to modulate physicochemical properties and target engagement.

Isosteric Replacement: Replacing the thiophene ring with other aromatic or heteroaromatic systems (e.g., furan, pyridine, phenyl) to fine-tune electronic and steric properties. nih.gov

By correlating these structural changes with their effects on biological activity and selectivity across a panel of related targets, a detailed structure-activity relationship (SAR) can be established. nih.gov This knowledge will form the basis for rational design principles aimed at developing next-generation compounds with superior potency and selectivity for a single, desired biological target.

Q & A

Q. What are the standard synthetic routes for 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like nitriles, urea, or formamide under controlled conditions. For example, a modified Niementowski reaction using 2-amino-3-methoxycarbonylthiophene in formamide at 200°C for 2 hours yields thieno[2,3-d]pyrimidine derivatives, which can be further functionalized . Key factors include:

  • Catalyst selection : Phosphorus oxychloride (POCl₃) is often used to facilitate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve heterocyclization efficiency .
  • Temperature control : Reactions above 350 K are critical for avoiding byproducts like uncyclized intermediates .

Q. How is structural characterization performed for thieno[2,3-d]pyridazine derivatives?

Answer: A multi-technique approach is essential:

  • XRD analysis : Resolves crystal packing and confirms fused heterocyclic systems (e.g., tetracyclic thieno[2,3-d]pyrimidin-4-ones) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions, while DEPT and 2D NMR (COSY, HSQC) resolve complex coupling patterns .
  • Elemental analysis : Validates purity (>95% required for pharmacological studies) .

Q. What preliminary biological screening methods are used for this compound class?

Answer: Initial screens focus on:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Spectrophotometric assays for tyrosinase or kinase activity, with IC₅₀ compared to positive controls (e.g., kojic acid) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pharmacological optimization?

Answer: SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances cytotoxicity, as seen in analogs like 3-amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile .
  • Bioisosteric replacement : Replacing pyridazine with pyrimidine rings improves metabolic stability but may reduce solubility .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical hydrogen-bonding motifs (e.g., carbonyl groups at C2/C4) .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

Answer:

  • Reaction reproducibility : Validate protocols using high-purity reagents (e.g., POCl₃ redistilled before use) .
  • Data normalization : Adjust bioactivity results for cell line variability (e.g., multidrug-resistant vs. sensitive lines) .
  • Meta-analysis : Compare XRD data across studies to identify crystallographic discrepancies (e.g., polymorphic forms affecting solubility) .

Q. How can computational methods guide the design of derivatives with enhanced properties?

Answer:

  • DFT calculations : Predict redox potentials and HOMO/LUMO gaps to optimize electron transport in optoelectronic applications .
  • Molecular docking : Simulate binding to targets like HCV NS5B polymerase (PDB: 3FQL) to prioritize substituents with high docking scores .
  • ADMET prediction : Use QikProp or SwissADME to filter compounds with poor bioavailability (e.g., logP >5) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Thieno[2,3-d]pyridazine Synthesis

Reagent SystemTemperature (K)Yield (%)Key ByproductsReference
POCl₃/Pyridine368–37172Uncyclized esters
Formamide (Niementowski)47365Hydrolyzed amides
DMSO/Acetic Acid39388None

Q. Table 2. Comparative Bioactivity of Selected Derivatives

CompoundIC₅₀ (μM) *TargetReference
This compound12.3Tyrosinase
3-CF₃ Analog0.89MCF-7 Breast Cancer
Pyridazine-1,2,4-triazole Hybrid8.7HCV NS5B Polymerase

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.